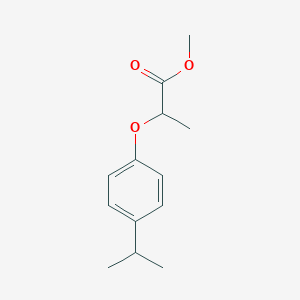

methyl 2-(4-isopropylphenoxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2-(4-isopropylphenoxy)propanoate and related compounds often involves multi-step chemical processes, including condensation, chlorination, and esterification reactions. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through these methods, highlighting the complexity of synthesizing similar compounds (Yan Shuang-hu, 2014).

Molecular Structure Analysis

Structural and conformational studies, such as X-ray diffraction, have been pivotal in understanding the molecular structure of this compound and its derivatives. For example, the crystal structure and conformation of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside provide insights into the conformations of the furanoside and 2,3-O-isopropylidene rings, which are characteristic of this compound's structure (J. Krajewski et al., 1994).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydroxyl radical-induced oxidation and reactions with trimethylaluminum, which produce highly efficient catalysts for the ring-opening polymerization of lactones. These studies highlight the compound's reactivity and potential applications in catalysis and polymerization (M. N. Schuchmann & C. Sonntag, 1979); (Huei-ling Chen et al., 2001).

Physical Properties Analysis

The study of physical properties, such as solubility behavior, is essential for understanding the applications and handling of this compound. For instance, amphoteric copolymers of carboxybetaine and sulfobetaine monomers related to this compound exhibit complex solubility behavior, which varies with copolymer composition, pH, and the concentration and nature of added electrolytes (Erich E. Kathmann et al., 1997).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in Baeyer-Villiger monooxygenase-mediated reactions and catalytic activities, have been explored to understand its potential in organic synthesis and industrial applications. Studies have identified several Baeyer-Villiger monooxygenases that produce methyl propanoate, an important precursor for polymethyl methacrylates, demonstrating the compound's utility in organic synthesis (H. van Beek et al., 2014).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For “methyl 2-(4-isopropylphenoxy)propanoate”, it is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use personal protective equipment. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

methyl 2-(4-propan-2-ylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)11-5-7-12(8-6-11)16-10(3)13(14)15-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBZCWLAXPVXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)

![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)

![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)

![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)

![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)